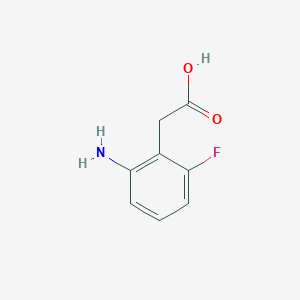

2-(2-Amino-6-fluorophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2-amino-6-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNPGZJTYXDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-6-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde and glycine reacting to form the desired acetic acid derivative.

Another method involves the reduction of 2-(2-nitro-6-fluorophenyl)acetic acid, which can be synthesized by nitration of 2-fluorophenylacetic acid followed by reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 2-(2-nitro-6-fluorophenyl)acetic acid, while reduction may produce 2-(2-amino-6-fluorophenyl)ethanol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 6-FABA exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). A study highlighted that compounds similar to 6-FABA demonstrated good antimycobacterial activity with low cytotoxicity. The minimum inhibitory concentration (MIC) of 6-FABA was found to be in the range of , indicating its effectiveness against Mtb without affecting mammalian cells adversely .

Table 1: Antimycobacterial Activity of 6-FABA and Related Compounds

| Compound | MIC (μM) | Cytotoxicity (CC₅₀ μM) |

|---|---|---|

| 6-FABA | 5 | ≥ 1360 |

| Compound A | 3 | ≥ 1200 |

| Compound B | 4 | ≥ 1400 |

Cancer Therapeutics

6-FABA has been explored for its potential in cancer treatment. A patent indicates that compounds derived from or related to 6-FABA can be effective against various cancers, including chronic myelogenous leukemia (CML), ovarian cancer, and melanoma. The mechanism involves the inhibition of specific pathways critical for cancer cell proliferation and survival .

Table 2: Cancer Types Targeted by 6-FABA Derivatives

| Cancer Type | Mechanism of Action |

|---|---|

| Chronic Myelogenous Leukemia (CML) | Inhibition of BCR-ABL fusion protein |

| Ovarian Cancer | Induction of apoptosis |

| Melanoma | Inhibition of MAPK/ERK pathway |

Biofilm Formation Inhibition

Another notable application of 6-FABA is its ability to inhibit biofilm formation in bacterial species such as Pseudomonas aeruginosa. In vitro studies have shown that certain derivatives of this compound can significantly reduce biofilm mass and virulence factor production, which is crucial for treating chronic infections associated with biofilms .

Table 3: Efficacy of 6-FABA Derivatives Against Biofilm Formation

| Compound | Biofilm Reduction (%) | IC₅₀ (μM) |

|---|---|---|

| Compound C | 50 | 63.15 |

| Compound D | 70 | 80.00 |

| Compound E | 25 | 50.00 |

Mechanistic Insights

The mechanism underlying the antimicrobial and anticancer activities of 6-FABA has been linked to its ability to interfere with tryptophan biosynthesis in bacteria and modulate apoptotic pathways in cancer cells. The inhibition of these pathways leads to reduced bacterial survival and enhanced cancer cell death .

Case Studies and Research Findings

- Tuberculosis Treatment : In a murine model, the administration of compounds related to 6-FABA resulted in a significant reduction in bacterial load in infected spleens, demonstrating its potential as a therapeutic agent against tuberculosis .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that derivatives of 6-FABA could induce cell cycle arrest and apoptosis, suggesting their utility in targeted cancer therapies .

- Biofilm Disruption : Research indicated that specific analogs of 6-FABA could disrupt established biofilms in laboratory settings, highlighting their potential for treating chronic infections caused by biofilm-forming bacteria .

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The acetic acid moiety may also play a role in the compound’s overall activity by affecting its solubility and transport within biological systems.

Comparison with Similar Compounds

Structural and Electronic Effects

The substituents on the phenyl ring significantly influence the compound’s physicochemical properties and reactivity:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-(2-Amino-6-fluorophenyl)acetic acid | -NH₂ (2), -F (6) | ~169.14 (calculated) | Amino and fluorine para to acetic acid |

| 2-(2-Fluorophenyl)acetic acid | -F (2) | 154.13 | Electron-withdrawing fluorine ortho to acid |

| 2-(2-Methoxyphenyl)acetic acid | -OCH₃ (2) | 166.17 | Electron-donating methoxy group |

| 2-Amino-2-(2-methoxyphenyl)acetic acid | -NH₂, -OCH₃ (2) | 196.20 | Amino and methoxy on adjacent positions |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | -Br (3), -OCH₃ (4) | 259.08 | Bromine (electron-withdrawing) and methoxy |

Key Observations :

- Fluorine Substitution: Fluorine’s electronegativity increases the acidity of the acetic acid group compared to methoxy or amino substituents. For example, 2-(2-Fluorophenyl)acetic acid exhibits stronger acidity (pKa ~3.5–4.0) than 2-(2-Methoxyphenyl)acetic acid (pKa ~4.5–5.0) due to fluorine’s inductive effect .

Physical Properties and Solubility

Substituents dictate melting points, crystal packing, and solubility:

- 2-(2-Fluorophenyl)acetic acid : Melting point ~85–90°C; soluble in water and organic solvents due to moderate polarity .

- 2-(2-Methoxyphenyl)acetic acid : Crystallizes in a planar conformation with hydrogen-bonded dimers (O–H···O interactions), leading to a higher melting point (~120–125°C) .

- 2-(3-Bromo-4-methoxyphenyl)acetic acid : Exhibits a distorted phenyl ring geometry (dihedral angle ~78°) due to bromine’s steric bulk, resulting in a melting point of ~150–155°C .

- 2-Amino-2-(2-methoxyphenyl)acetic acid: The amino group facilitates hydrogen bonding, increasing water solubility but reducing thermal stability (melting point ~180–185°C with decomposition) .

Contrasting Effects of Substituents

- Halogens vs. Amino Groups: Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid increases molecular weight and lipophilicity, favoring membrane permeability but reducing solubility. In contrast, the amino group in this compound enhances solubility and ionic interactions .

- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature stabilizes the deprotonated form of the acetic acid group, whereas methoxy’s electron-donating effect reduces acidity. This difference impacts pharmacokinetics, such as absorption and metabolism .

Biological Activity

2-(2-Amino-6-fluorophenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group and a fluorine atom, which may influence its biological interactions and therapeutic efficacy.

- Chemical Formula : C9H10FNO2

- Molecular Weight : 185.18 g/mol

- CAS Number : 887587-80-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The fluorine substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are crucial for cancer cell growth, leading to reduced proliferation rates in cell cultures.

- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Case Studies

- Study on Leukemia Cells : A study published in Cancer Research highlighted that treatment with this compound resulted in a significant reduction in cell viability in acute myeloid leukemia (AML) cell lines, with IC50 values indicating potent efficacy .

- Solid Tumors : Another study focused on solid tumors reported similar findings, where the compound inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against various cancers including melanoma and non-small-cell lung cancer .

Comparative Analysis

To further understand the efficacy of this compound, a comparison with other related compounds was conducted:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Kinase inhibition, apoptosis induction |

| 4-Chloro-2-phenylquinazoline | 20 | Similar kinase inhibition |

| 7-Bromo-4-chloro-2-phenylquinazoline | 25 | Inhibition of multiple signaling pathways |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its molecular structure. However, detailed studies on its toxicity are still limited. Preliminary data indicate low toxicity towards normal cells while maintaining high selectivity for cancer cells .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-Amino-6-fluorophenyl)acetic acid?

Methodological Answer:

Synthesis typically involves halogenation or coupling reactions. For fluorinated phenylacetic acid derivatives, regioselective bromination (e.g., using bromine in acetic acid) of precursor compounds can introduce halogens, followed by amination to install the amino group . Alternatively, coupling reactions between trifluoromethylated intermediates and amino-containing substrates, mediated by catalysts like palladium, may optimize yield and purity . Purification via recrystallization (using ethanol/water mixtures) ensures high-purity products suitable for biological assays .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are critical for verifying substituent positions. For example, the fluorine atom at the 6-position deshields adjacent protons, producing distinct splitting patterns (e.g., doublets in aromatic regions) .

- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding networks. Centrosymmetric dimers linked via O–H···O hydrogen bonds (R22(8) motifs) are common in phenylacetic acid derivatives, as seen in structurally similar compounds .

- IR Spectroscopy: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and N–H bends at ~1600 cm⁻¹) .

Advanced: How can computational modeling predict substituent effects on electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model substituent effects. For example:

- Electron-withdrawing fluorine atoms increase the acidity of the carboxylic group by stabilizing the conjugate base.

- Amino groups at the 2-position enhance nucleophilicity, affecting reactivity in coupling reactions.

- PubChem-derived InChI keys (e.g., VQRUXJYTJUYMPY-UHFFFAOYSA-N for trifluoromethylated analogs) enable database comparisons to validate computational results .

Advanced: How to resolve discrepancies in spectral data or biological activity across studies?

Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts and coupling constants with structurally validated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid, where C–C–C angles reflect substituent electronic effects ).

- Crystallographic Analysis: Resolve ambiguities in tautomerism or protonation states. For example, hydrogen-bonding patterns in crystal structures can confirm the presence of zwitterionic forms .

- Biological Replicates: Use dose-response curves (IC50/EC50) in multiple cell lines to distinguish assay-specific artifacts from true activity .

Advanced: What strategies mitigate stability issues during storage or experimental handling?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Lyophilization enhances stability for long-term storage .

- Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for stock solutions to minimize aggregation. Avoid aqueous buffers at extreme pH, which may degrade the carboxylic acid group .

- Inert Atmospheres: Conduct reactions under nitrogen/argon to prevent oxidation of the amino group .

Basic: What are the recommended analytical workflows for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Monitor transitions like m/z 198 → 154 (carboxylic acid fragment) .

- Calibration Curves: Prepare standards in biological fluids (e.g., plasma) to account for matrix effects. Internal standards (e.g., deuterated analogs) improve precision .

Advanced: How do steric and electronic effects of the 6-fluoro and 2-amino groups influence coordination chemistry?

Methodological Answer:

- Chelation Studies: The amino and carboxylic acid groups can act as bidentate ligands. Steric hindrance from the 6-fluoro group may reduce binding to metal ions (e.g., Cu2+ or Zn2+), as observed in similar compounds with bulky substituents .

- Electronic Effects: Electron-withdrawing fluorine atoms decrease electron density at the aromatic ring, potentially weakening π-π stacking interactions in supramolecular assemblies .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Inspect gloves for integrity before use .

- Ventilation: Handle in a fume hood to prevent inhalation of fine powders.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste per local regulations .

Advanced: How can synthetic byproducts or impurities be identified and minimized?

Methodological Answer:

- HPLC-PDA: Use high-resolution chromatography to detect impurities (e.g., unreacted starting materials or dehalogenated byproducts). Adjust reaction time/temperature to suppress side reactions .

- Recrystallization Optimization: Varying solvent polarity (e.g., hexane/ethyl acetate gradients) selectively crystallizes the target compound .

Advanced: What role does this compound play in designing enzyme inhibitors or probes?

Methodological Answer:

- Structure-Activity Relationships (SAR): The 2-amino group can hydrogen-bond to catalytic residues (e.g., in kinases), while the fluorine enhances metabolic stability. Compare inhibitory potency against analogs lacking these groups .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins, with thermodynamic parameters (ΔG, ΔH) guiding probe optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.